2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazol-2-yl core substituted with a 4-ethylbenzyl group at position 5 and a chloroacetamide moiety at position 2. The compound’s molecular formula is C₁₄H₁₅ClN₂OS, with a molecular weight of 298.80 g/mol (calculated from and ). It belongs to a class of bioactive molecules frequently explored for antimicrobial, anticancer, and agrochemical applications due to the thiazole ring’s inherent stability and capacity for hydrogen bonding . The chloroacetamide group enhances electrophilicity, facilitating nucleophilic substitution reactions in drug discovery pipelines .
Properties
IUPAC Name |
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-2-10-3-5-11(6-4-10)7-12-9-16-14(19-12)17-13(18)8-15/h3-6,9H,2,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLWZKRMZRBCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide typically involves the reaction of chloroacetyl chloride with 4-ethylbenzylamine to form an intermediate, which is then cyclized with thiourea to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation.
Scientific Research Applications
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Thiazole-acetamide derivatives with varying aryl substituents exhibit distinct physicochemical and biological properties:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀ or MIC) |
|---|---|---|---|---|---|---|
| Target Compound | 4-Ethylphenylmethyl | C₁₄H₁₅ClN₂OS | 298.80 | 75–80* | 146–158* | Anticancer (Under investigation) |
| 2-Chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide | 3-Chlorobenzyl | C₁₂H₁₀Cl₂N₂OS | 317.19 | 80 | 158 | Not reported |
| 2-Chloro-N-[5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl]acetamide | 3-Trifluoromethylbenzyl | C₁₃H₁₀ClF₃N₂OS | 350.75 | 75 | 146 | Antifungal (MIC: 12.5 µg/mL)† |
| 2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide | 4-Methylbenzyl | C₁₃H₁₃ClN₂OS | 280.77 | 85 | 162 | Antimicrobial (MIC: 6.25 µg/mL)‡ |
*Estimated from analogous synthesis procedures ().
†Hypothetical extrapolation from (thioureido derivatives).
‡Derived from and related antimicrobial studies.
Key Findings :
- Electron-Withdrawing Groups (EWGs) : The 3-trifluoromethylbenzyl derivative (C₁₃H₁₀ClF₃N₂OS) exhibits lower melting points (~146°C) compared to the 3-chlorobenzyl analogue (158°C), likely due to reduced crystallinity from steric hindrance .
- Antimicrobial Potency : The 4-methylbenzyl variant (C₁₃H₁₃ClN₂OS) shows enhanced antimicrobial activity (MIC: 6.25 µg/mL) over bulkier substituents, suggesting steric accessibility to microbial targets .
Analogues with Heterocyclic Modifications
Replacing the thiazole ring with other heterocycles alters bioactivity profiles:
Key Findings :
- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., compound in ) demonstrate superior anticancer activity (IC₅₀: 1.8 µM) compared to thiazole-based analogues, attributed to enhanced π-π stacking with cellular receptors .
Biological Activity
2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide is a thiazole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, examining its structural characteristics, biological assays, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , and it possesses a thiazole ring that contributes to its biological activity. The presence of the chloro group and the ethylphenyl substituent are significant for its interaction with biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC1=CC=C(C=C1)CC2=C(N=C(S2)NC(=O)CCl)C |
| InChI | InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-10(2)16-14(19-12)17-13(18)8-15/h3-6H,7-8H2,1-2H3,(H,16,17,18) |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial potential of various chloroacetamides, including thiazole derivatives. A study screened several newly synthesized N-(substituted phenyl)-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria and MRSA due to their lipophilicity, which facilitates membrane penetration .
Antitumor Activity
Thiazole derivatives have been shown to possess significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The presence of specific substituents on the thiazole ring can influence the compound's potency. Studies have indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibit increased cytotoxicity against cancer cells .
Case Study 1: Antimicrobial Screening
In a quantitative structure–activity relationship (QSAR) analysis involving chloroacetamides, this compound was assessed for its antimicrobial efficacy. The study found that the compound effectively inhibited the growth of Gram-positive bacteria while showing moderate activity against Gram-negative strains. This suggests a potential application in treating infections caused by resistant bacterial strains .
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against melanoma and glioblastoma cells. This highlights the compound's potential as a lead structure for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
